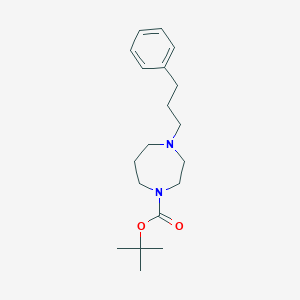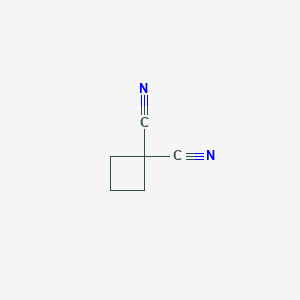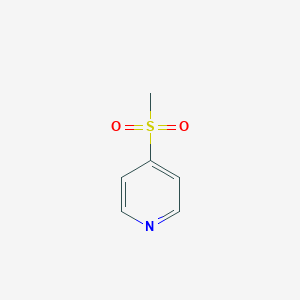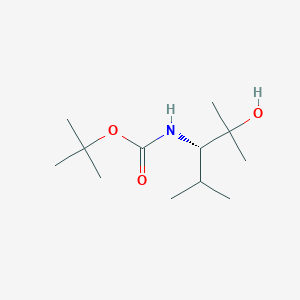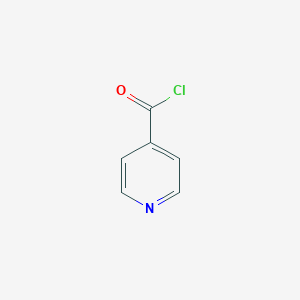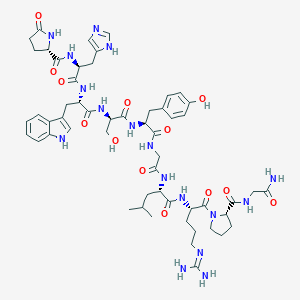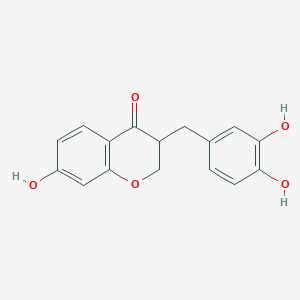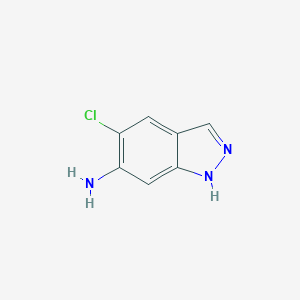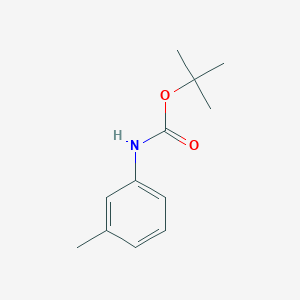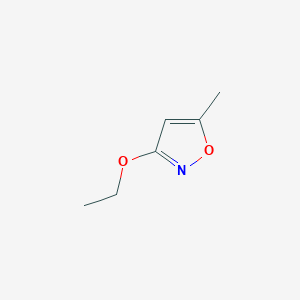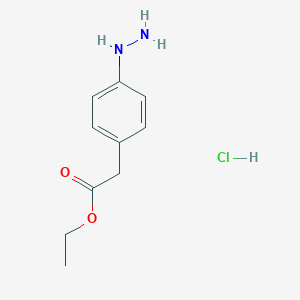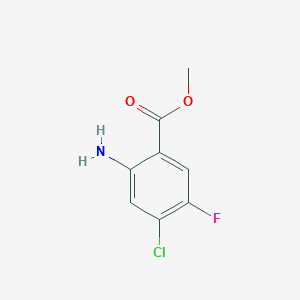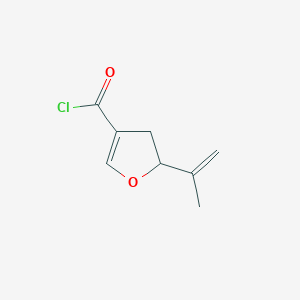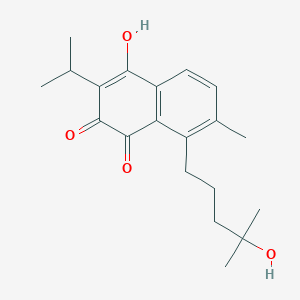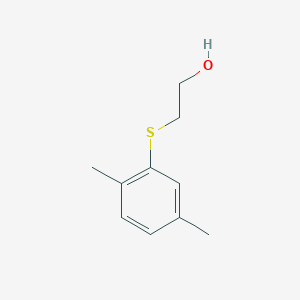
2-(2,5-Dimethylphenyl)sulfanylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)sulfanylethanol is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
While there are no specific synthesis methods available for 2-(2,5-Dimethylphenyl)sulfanylethanol, a related compound, 2,5-dimethylphenylacetic acid, can be synthesized by converting p-xylene with chloroacetyl chloride into 2-chloro-1-(2,5-dimethylphenyl)ethanone2. This compound is then reacted with another compound to give a mixture, which is then hydrolyzed to 2,5-dimethylphenylacetic acid2.
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)sulfanylethanol is not explicitly available. However, the molecular formula C10H14OS indicates that it contains 10 carbon atoms, 14 hydrogen atoms, one sulfur atom, and one oxygen atom1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2-(2,5-Dimethylphenyl)sulfanylethanol. However, it’s worth noting that sulfanylethanol compounds are often used in organic synthesis due to their reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,5-Dimethylphenyl)sulfanylethanol are not explicitly available. However, it’s worth noting that the molecular weight of the compound is 182.28 g/mol1.Safety And Hazards
The safety and hazards associated with 2-(2,5-Dimethylphenyl)sulfanylethanol are not explicitly known. However, it’s worth noting that the compound is not intended for human or veterinary use and is typically used for research purposes1.
Zukünftige Richtungen
There is no specific information available on the future directions of research or applications involving 2-(2,5-Dimethylphenyl)sulfanylethanol. However, given its chemical structure, it could potentially be used in various areas of organic synthesis and research.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIBNONDDNCNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)sulfanylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

